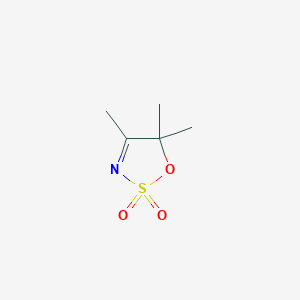

4,5,5-Trimethyloxathiazole 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,5,5-Trimethyloxathiazole 2,2-dioxide” is also known as “1,2-Oxathiolane, 4,5,5-trimethyl-, 2,2-dioxide”. It has a molecular formula of C6H12O3S and a molecular weight of 164.22 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 268.6±9.0 °C (Predicted) and a density of 1.134±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

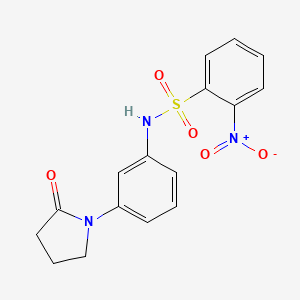

Antitumor Activity

A study by Romagnoli et al. (2010) synthesized and evaluated 1-aryl-5-(3',4',5'-trimethoxyphenyl) derivatives and related 1-(3',4',5'-trimethoxyphenyl)-5-aryl-1,2,4-triazoles, designed as cis-restricted combretastatin analogues, for their antiproliferative activity. These compounds showed significant antitumor activity, with effects including cell cycle arrest, apoptosis induction, mitochondrial depolarization, and activation of caspase-3 in HeLa and Jurkat cells. This demonstrates the potential of 4,5,5-Trimethyloxathiazole 2,2-dioxide derivatives in cancer treatment and their mechanisms of action in inducing cell death in tumor cells Romagnoli et al., Journal of Medicinal Chemistry, 2010.

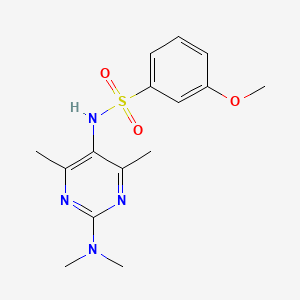

Anticonvulsant Activity

Pastore et al. (2013) explored the synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides. These compounds demonstrated wide spectrum activity against seizures in mice without neurotoxicity, highlighting the potential of this compound derivatives as anticonvulsant agents Pastore et al., Bioorganic & Medicinal Chemistry, 2013.

Antiviral Activity

De Castro et al. (2009) reported the synthesis and antiviral activity of a new family of non-nucleoside antivirals derived from the 4-keto-1,2-oxathiole-2,2-dioxide (beta-keto-gamma-sultone) heterocyclic system. These derivatives exhibited selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro, suggesting a novel mechanism of antiviral action De Castro et al., Journal of Medicinal Chemistry, 2009.

Antioxidant and Antidepressant Effects

A synthetic bioisoster of trimethadione and phenytoin demonstrated not only anticonvulsant but also antioxidant and antidepressant effects in mice. This study by Pastore et al. (2014) highlights the multifunctional potential of this compound derivatives in treating neurological disorders with associated oxidative stress and depressive symptoms Pastore et al., European Neuropsychopharmacology, 2014.

Novel Sulfamidate and Lactone Scaffolds

Majee et al. (2014) described an expedient one-pot sequential three-component reaction involving 4-aryl-5H-1,2,3-oxathiazole-2,2-dioxides for the stereoselective synthesis of functionalized spiro-sulfamidate imine fused δ-lactone scaffolds. This work demonstrates the chemical versatility of this compound derivatives in creating complex and functionalized molecular structures Majee et al., Tetrahedron Letters, 2014.

Eigenschaften

IUPAC Name |

4,5,5-trimethyloxathiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-4-5(2,3)9-10(7,8)6-4/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXZGXGYIWYBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)OC1(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716775.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2716776.png)

![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)

![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)

![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)

![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)

![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2716787.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)